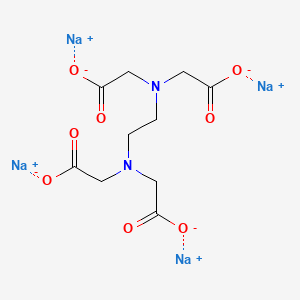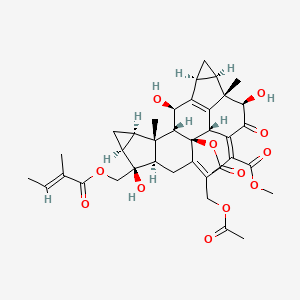
Pcsk9-IN-18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pcsk9-IN-18 is a compound that inhibits the activity of proprotein convertase subtilisin/kexin type 9 (PCSK9), an enzyme that plays a crucial role in cholesterol metabolism. By inhibiting PCSK9, this compound helps to lower low-density lipoprotein cholesterol levels in the blood, making it a potential therapeutic agent for treating hypercholesterolemia and related cardiovascular diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pcsk9-IN-18 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include:
Scaling up reactions: Ensuring that the reactions can be scaled up without compromising the quality of the product.
Process optimization: Fine-tuning reaction conditions to maximize yield and minimize waste.
Quality control: Implementing rigorous quality control measures to ensure consistency and purity of the final product
Análisis De Reacciones Químicas
Types of Reactions
Pcsk9-IN-18 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles and electrophiles: Such as halides, amines, and alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Aplicaciones Científicas De Investigación
Pcsk9-IN-18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of PCSK9 and its effects on cholesterol metabolism.
Biology: Helps in understanding the role of PCSK9 in cellular processes and its interactions with other proteins.
Medicine: Investigated as a potential therapeutic agent for treating hypercholesterolemia and reducing the risk of cardiovascular diseases.
Industry: Used in the development of new drugs and therapeutic strategies targeting PCSK9
Mecanismo De Acción
Pcsk9-IN-18 exerts its effects by binding to PCSK9 and inhibiting its interaction with low-density lipoprotein receptors (LDLRs). This prevents the degradation of LDLRs, allowing them to recycle back to the cell surface and remove low-density lipoprotein cholesterol from the bloodstream. The molecular targets and pathways involved include:
PCSK9: The primary target of this compound.
LDLRs: Receptors that are protected from degradation by the inhibition of PCSK9 .
Comparación Con Compuestos Similares
Pcsk9-IN-18 is compared with other PCSK9 inhibitors, such as:
Evolocumab: A monoclonal antibody that binds to PCSK9 and prevents its interaction with LDLRs.
Alirocumab: Another monoclonal antibody with a similar mechanism of action.
Inclisiran: A small interfering RNA that reduces the production of PCSK9.
Uniqueness
This compound is unique in its chemical structure and specific binding properties, which may offer advantages in terms of potency, selectivity, and pharmacokinetics compared to other inhibitors .
List of Similar Compounds
- Evolocumab
- Alirocumab
- Inclisiran
Propiedades
Fórmula molecular |
C15H20N6O2S |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
methyl 5-[[2-methyl-3-[(5-methylsulfanylpyrimidin-2-yl)amino]propyl]amino]pyrazine-2-carboxylate |
InChI |
InChI=1S/C15H20N6O2S/c1-10(5-19-15-20-6-11(24-3)7-21-15)4-17-13-9-16-12(8-18-13)14(22)23-2/h6-10H,4-5H2,1-3H3,(H,17,18)(H,19,20,21) |
Clave InChI |
FACQTUAPLVJUDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC1=NC=C(N=C1)C(=O)OC)CNC2=NC=C(C=N2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B12390335.png)
![cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12390336.png)
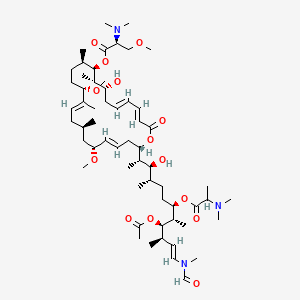
![6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanehydrazide;chloride;hydrochloride](/img/structure/B12390342.png)
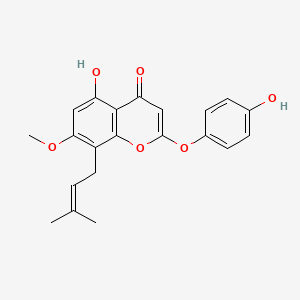
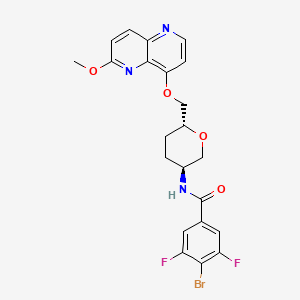
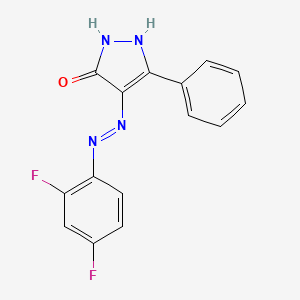
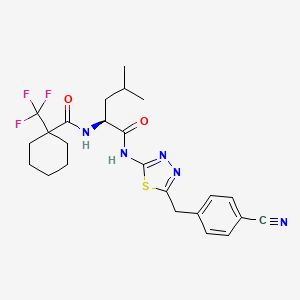
![(R)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide](/img/structure/B12390372.png)
